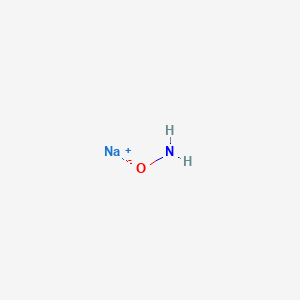

Hyponitrous acid, sodium salt

Description

Historical Context and Early Research on the Hyponitrite Anion and its Salts

Early investigations into hyponitrites were pioneered by chemists exploring the reduction products of nitric acid and nitrites. In 1927, A. W. Scott developed a method for preparing trans-sodium hyponitrite by reacting alkyl nitrites with hydroxylammonium chloride and sodium ethoxide. wikipedia.org Another method, published by D. Mendenhall in 1974, involved the reaction of gaseous nitric oxide with sodium metal. wikipedia.org A common laboratory preparation involves the reduction of sodium nitrite (B80452) with sodium amalgam. ontosight.aiwikipedia.org These foundational studies laid the groundwork for understanding the reactivity and structure of this intriguing nitrogen species.

Isomeric Forms of the Hyponitrite Anion (cis- and trans-) and Their Fundamental Chemical Significance

The hyponitrite anion exhibits cis-trans isomerism, a phenomenon where atoms have different spatial arrangements around a double bond. wikipedia.orgkhanacademy.orgyoutube.com The trans form is generally more stable and common in hyponitrite salts like sodium hyponitrite. wikipedia.orgwikipedia.org However, the cis isomer can also be synthesized, for instance, by passing nitric oxide through a solution of sodium metal in liquid ammonia (B1221849) at -50°C or by heating sodium oxide with nitrous oxide. wikipedia.orgyoutube.com

The two isomers display distinct properties. The trans isomer of sodium hyponitrite is a colorless crystalline solid, soluble in water but insoluble in ethanol (B145695) and ether. wikipedia.org In contrast, the cis isomer is a white crystalline solid that is insoluble in aprotic solvents and is decomposed by water. wikipedia.orgyoutube.com Crucially, the cis isomer is more reactive than the trans isomer. wikipedia.orgwikipedia.orgacs.orgresearchgate.net This heightened reactivity is attributed to a lower energy barrier for the elimination of nitrous oxide (N₂O), a key decomposition pathway. acs.orgresearchgate.net This difference in reactivity has significant implications for the role of hyponitrite in various chemical transformations, including those in biological systems and industrial catalysis. acs.orgresearchgate.net

| Property | cis-Sodium Hyponitrite | trans-Sodium Hyponitrite |

| Appearance | White crystalline solid | Colorless crystals |

| Solubility in Water | Decomposes | Soluble |

| Solubility in Aprotic Solvents | Insoluble | Insoluble in ethanol and ether |

| Reactivity | More reactive | Less reactive |

Data sourced from multiple references. wikipedia.orgyoutube.com

The structural parameters of the hyponitrite isomers have been characterized. The cis-hyponitrite anion is nearly planar with N-O bond lengths of approximately 140 pm, an N-N bond length of about 120 pm, and O-N-N angles around 119°. wikipedia.org In some coordination complexes, the N-N bond length of a cis-hyponitrite ligand has been measured to be around 1.240 Å to 1.279 Å, with N-O bond lengths between 1.366 Å and 1.377 Å. acs.org

Overview of the Inorganic Nitrogen Chemistry Landscape Pertaining to Dinitrogen Dioxide Species

The hyponitrite anion is part of a larger family of dinitrogen dioxide (N₂O₂) species. Dinitrogen dioxide itself is an inorganic compound with several possible structural isomers. wikipedia.org The most stable and experimentally observed isomer has a covalent O=N–N=O bonding pattern and exists in a planar cis configuration in the solid state. wikipedia.org

The chemistry of these dinitrogen species is complex and interconnected. For instance, the hyponitrite radical anion (N₂O₂⁻), a one-electron reduction product of dinitrogen dioxide, has been identified as an intermediate in nitric oxide disproportionation. osti.govnih.gov This radical is more stable than previously thought and plays a role in the aqueous redox chemistry of nitric oxide. nih.gov The study of these various N₂O₂ species, including their coordination to metal centers, is crucial for understanding the broader mechanisms of nitrogen oxide transformations. acs.orgcalstate.eduslideshare.net

Fundamental Role as an Intermediate in Nitrogen Oxide Transformation Pathways

Hyponitrite is a proposed key intermediate in the reduction of nitric oxide (NO) to nitrous oxide (N₂O), a significant process in both biological systems and environmental chemistry. acs.orgnih.gov The reductive coupling of two nitric oxide molecules can lead to the formation of a hyponitrite intermediate. nih.gov This intermediate can then decompose to form N₂O. researchgate.netnih.gov

The mechanism of this transformation is of great interest. It is widely believed that the formation of the N-N bond occurs via a hyponitrite intermediate. osti.gov While the dianionic hyponitrite (N₂O₂²⁻) is often proposed, there is also evidence for the involvement of the monoanionic radical (N₂O₂⁻). osti.gov The isolation and characterization of metal complexes containing the hyponitrite ligand have provided valuable insights into these pathways. acs.orgnih.gov For example, the photolysis of sodium hyponitrite has been shown to produce gaseous N₂O. americanelements.comconicet.gov.arnih.gov The reactivity of coordinated hyponitrite, particularly the more reactive cis isomer, is central to its role as a transient species in these catalytic cycles. acs.orgresearchgate.net

Properties

CAS No. |

22107-09-1 |

|---|---|

Molecular Formula |

H2NNaO |

Molecular Weight |

55.012 g/mol |

InChI |

InChI=1S/H2NO.Na/c1-2;/h1H2;/q-1;+1 |

InChI Key |

GHTRKWGYOKTOBK-UHFFFAOYSA-N |

Canonical SMILES |

N[O-].[Na+] |

Related CAS |

14448-38-5 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of Sodium Hyponitrite

Direct Synthesis Routes for the Hyponitrite Species

Direct synthesis methods aim to form the hyponitrite ion from readily available nitrogen-containing starting materials in a single primary reaction sequence. These routes are often characterized by the reduction of nitrogen oxides or salts.

Reduction of Nitrogen Oxides and Nitrite (B80452) Salts with Chemical Reducing Agents

2NaNO₂ + 4Na(Hg) + 2H₂O → Na₂N₂O₂ + 4NaOH + 4Hg wikipedia.org

Another direct reduction method involves the reaction of gaseous nitric oxide (NO) with metallic sodium. wikipedia.org An early version of this synthesis, reported in 1974, used 1,2-dimethoxyethane (B42094) and toluene (B28343) as solvents, with the resulting salt extracted with water. wikipedia.orgyoutube.com This method can also be adapted to produce the more reactive cis-isomer by passing nitric oxide gas through a solution of sodium metal in liquid ammonia (B1221849) at low temperatures, such as -50 °C. wikipedia.orgescholarship.org

Synthesis via Reaction of Hydroxylamine (B1172632) Derivatives

Sodium hyponitrite can also be synthesized from hydroxylamine (NH₂OH) and its derivatives. One such method involves the oxidation of a concentrated solution of hydroxylamine with sodium nitrite in an alkaline medium, typically in the presence of sodium hydroxide (B78521) (NaOH). wikipedia.org The reaction is represented as:

NH₂OH + NaNO₂ + NaOH → Na₂N₂O₂ + 2H₂O wikipedia.org

An alternative approach, developed in 1927, utilizes the reaction of alkyl nitrites (RONO) with hydroxylammonium chloride (NH₃OHCl) and sodium ethoxide (NaOEt). wikipedia.org This method also yields the trans-isomer of sodium hyponitrite. wikipedia.orgyoutube.com A similar reaction involves treating hydroxylamine with n-propylnitrite in a mixture of ethanol (B145695) and sodium ethoxide. escholarship.org

Indirect Synthesis Pathways and Precursor Chemistry

Indirect methods involve the formation of an intermediate hyponitrite-containing compound, which is then converted to sodium hyponitrite or used as a precursor for other syntheses. A key intermediate in hyponitrite chemistry is silver hyponitrite (Ag₂N₂O₂).

This sparingly soluble salt is prepared by first synthesizing sodium hyponitrite, often via the sodium amalgam reduction of sodium nitrite. escholarship.orgatomistry.com The resulting aqueous solution, containing sodium hyponitrite and sodium hydroxide, is then treated with a solution of silver nitrate (B79036) (AgNO₃). escholarship.orgatomistry.com This causes the precipitation of yellow, solid silver hyponitrite. atomistry.com

The purified silver hyponitrite serves as a crucial precursor for preparing solid, anhydrous hyponitrous acid (H₂N₂O₂). This is achieved by reacting the silver salt with anhydrous hydrogen chloride (HCl) in ether. escholarship.org The resulting solid hyponitrous acid is explosively unstable but is a valuable reagent for further chemical investigation. escholarship.org This multi-step procedure, starting from sodium nitrite to produce silver hyponitrite and subsequently hyponitrous acid, exemplifies an indirect pathway in hyponitrite chemistry. escholarship.org

Solid-State Synthesis Approaches and Mechanochemical Activation

Solid-state synthesis provides a solvent-free route to produce sodium hyponitrite, particularly the less stable cis-isomer. A notable method involves heating sodium oxide (Na₂O) with nitrous oxide (N₂O) in a sealed tube at elevated temperatures (360 °C) and pressures (77 kPa). youtube.com This reaction yields crystalline cis-sodium hyponitrite quantitatively. youtube.com

Recent advancements have explored mechanochemical methods, such as ball milling, as an alternative to high-temperature furnace reactions. nih.govacs.org Ball milling of sodium oxide and nitrous oxide at moderate temperatures (38 ± 4 °C) has been shown to conclusively form cis-Na₂N₂O₂. acs.orgnih.gov The presence of alkali metal halide salts like potassium bromide (KBr) or potassium chloride (KCl) in the milling process enhances the reaction, whereas milling without these salts results in much lower yields. nih.gov This mechanochemical activation allows the synthesis to proceed under significantly milder temperature conditions than traditional solid-state heating. acs.orgnih.gov

Optimization of Synthetic Conditions and Yields

The yield and purity of sodium hyponitrite are highly dependent on the chosen synthetic route and the precise reaction conditions. The selection of reactants, solvent, temperature, and concentration are critical factors that must be optimized.

For the widely used sodium amalgam reduction of sodium nitrite, using a concentrated solution of pure sodium nitrite is crucial for maximizing the hyponitrite yield and minimizing the formation of byproducts like hydroxylamine. u-tokyo.ac.jp Keeping the solution cold during the reaction is also recommended. atomistry.com Despite these optimizations, the yield can vary significantly. Some reports indicate that a maximum of one-sixth of the nitrite can be converted to hyponitrite, while other variations of the method result in much lower yields. u-tokyo.ac.jp One specific preparation reported a 19% yield of the anhydrous salt.

In contrast, methods involving hydroxylamine derivatives can have their own challenges. The reaction of hydroxylamine with n-propylnitrite was reported to have a poor yield of only 13.5%, with the purity of the final product also being a concern. escholarship.org

The solid-state synthesis of cis-Na₂N₂O₂ via the reaction of Na₂O and N₂O in a tube furnace is reported to be quantitative. youtube.com The mechanochemical approach using ball milling also shows promise, with continued milling leading to the formation of sodium nitrate as a subsequent product, achieving yields of around 24% after 20 hours. acs.orgresearchgate.net

| Synthetic Method | Reactants | Key Conditions | Isomer | Reported Yield/Notes | Reference |

|---|---|---|---|---|---|

| Nitrite Reduction | Sodium Nitrite, Sodium Amalgam | Aqueous solution, 0 °C | trans | Up to ~17% (1/6th of theoretical); can be highly variable. | wikipedia.orgescholarship.orgu-tokyo.ac.jp |

| Nitric Oxide Reduction | Nitric Oxide, Sodium Metal | Liquid ammonia, -50 °C | cis | Yields not widely reported. | wikipedia.orgescholarship.org |

| Hydroxylamine Oxidation | Hydroxylamine, Sodium Nitrite, NaOH | Concentrated alkaline solution | trans | Viable laboratory method. | wikipedia.org |

| Alkyl Nitrite-Hydroxylamine Reaction | n-Propylnitrite, Hydroxylamine | Ethanol/Sodium Ethoxide | trans | Poor yield (13.5%) and potential purity issues. | escholarship.org |

| Solid-State (Furnace) | Sodium Oxide, Nitrous Oxide | Sealed tube, 360 °C | cis | Reported as quantitative. | youtube.com |

| Solid-State (Ball Milling) | Sodium Oxide, Nitrous Oxide, KBr | 38 °C, 2.5 hours | cis | Effective formation of cis-isomer; longer milling produces NaNO₃. | acs.orgnih.gov |

Mechanistic Aspects of Sodium Hyponitrite Formation

The formation of the dinitrogen dioxide (N₂O₂²⁻) anion involves the creation of a nitrogen-nitrogen bond, typically through the reduction of nitrogen species where the nitrogen atoms are not bonded.

In the reduction of sodium nitrite by sodium amalgam, the reaction mechanism involves the transfer of electrons from the amalgam to two nitrite ions (NO₂⁻). ontosight.ai This reduction process couples the nitrogen atoms to form the [ON=NO]²⁻ structure. The process is complex, and side reactions can lead to the formation of other reduced nitrogen products, including nitrous oxide, nitrogen gas, and ammonia.

The synthesis from hydroxylamine and nitrous acid (formed from nitrite) is thought to proceed via the formation of an N-nitrosohydroxylamine intermediate. This intermediate then rearranges and deprotonates under alkaline conditions to yield the hyponitrite ion. This type of reaction, involving the combination of two different nitrogen-containing precursors, is central to processes like the Raschig synthesis of hydrazine, which also relies on the formation of a nitrogen-nitrogen bond from ammonia and a hypochlorite (B82951) source. wikipedia.orgbritannica.com

In solid-state syntheses, the mechanism involves the direct reaction of the oxide ion (O²⁻) from sodium oxide with the nitrous oxide molecule (N₂O). nih.govacs.org The N₂O molecule, which can be represented as N≡N⁺-O⁻, reacts with the oxide to form the [O-N=N-O]²⁻ anion. Mechanochemical activation through ball milling facilitates this transformation by increasing the surface area and reactivity of the solid reactants, allowing the reaction to occur at much lower temperatures than conventional heating. nih.govacs.org

Advanced Structural Elucidation and Solid State Characterization of Sodium Hyponitrite

Single-Crystal X-ray Diffraction Studies of the N₂O₂²⁻ Anion Coordination Environment

However, the crystal structure of the less stable cis-sodium hyponitrite has been determined, revealing a nearly planar and symmetric anion. wikipedia.org The structural parameters for the cis-hyponitrite anion are summarized below.

| Parameter | Value |

|---|---|

| N-N Bond Length | ~120 pm |

| N-O Bond Length | ~140 pm |

| O-N-N Bond Angle | ~119° |

The coordination environment of the sodium cations in the crystal lattice consists of interactions between the Na⁺ ions and the oxygen atoms of the hyponitrite anions. nih.govresearchgate.net In hydrated variants, water molecules also participate in this coordination sphere. The specific coordination number and geometry (e.g., octahedral, tetrahedral) around each unique sodium site are key details revealed by a full SCXRD structural solution.

Vibrational Spectroscopic Analysis for Bonding, Symmetry, and Isomer Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and symmetry of molecules and polyatomic ions. researchgate.netresearchgate.net The frequencies of molecular vibrations are characteristic of the specific bonds and functional groups present.

For the trans-hyponitrite anion, which has a center of inversion and belongs to the C₂h point group, the rule of mutual exclusion applies. youtube.com This principle dictates that vibrational modes that are active in the Raman spectrum are forbidden in the IR spectrum, and vice versa. This spectral distinction is a definitive method for confirming the trans geometry. In contrast, the cis isomer (C₂v symmetry) does not have a center of inversion, and many of its vibrational modes are active in both IR and Raman spectroscopy.

The primary vibrational modes for the N₂O₂²⁻ anion include:

N=N stretch: A key vibration sensitive to the strength of the nitrogen-nitrogen double bond.

N-O symmetric and asymmetric stretches: Vibrations involving the nitrogen-oxygen bonds.

In-plane and out-of-plane bending modes: Deformations of the O-N-N bond angles.

The distinct patterns of IR and Raman activity for the isomers allow for unambiguous identification.

| Vibrational Mode Type (for trans-N₂O₂²⁻) | Symmetry | IR Activity | Raman Activity |

|---|---|---|---|

| N=N Stretch | Ag | Inactive | Active |

| Symmetric N-O Stretch | Ag | Inactive | Active |

| Asymmetric N-O Stretch | Bu | Active | Inactive |

| Symmetric In-Plane Bend | Ag | Inactive | Active |

| Asymmetric In-Plane Bend | Bu | Active | Inactive |

| Out-of-Plane Torsion | Au | Active | Inactive |

Solid-State Nuclear Magnetic Resonance Spectroscopy Investigations (if applicable)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local environment of specific nuclei in a solid material. For sodium hyponitrite, ²³Na solid-state NMR would be particularly informative. huji.ac.il

²³Na is a quadrupolar nucleus (spin I = 3/2), meaning its NMR signal (chemical shift and line shape) is highly sensitive to the symmetry of the local electronic environment. huji.ac.iloup.com Therefore, ²³Na NMR can distinguish between crystallographically non-equivalent sodium ions within a unit cell. It provides valuable information on the coordination number and geometry of the Na⁺ ions. researchgate.netnih.gov

A literature survey indicates that while ²³Na solid-state NMR is a well-established technique for characterizing a wide range of sodium-containing inorganic salts and materials, a specific study focused on sodium hyponitrite has not been prominently reported. oup.comscite.ai If such an experiment were performed, it would be expected to confirm the number of unique sodium sites in the crystal lattice and provide insight into their local coordination, complementing data from X-ray diffraction.

Synchrotron Radiation Techniques for Fine Structural Insights

Synchrotron radiation sources produce X-ray beams that are many orders of magnitude more brilliant and collimated than those from conventional laboratory sources. arizona.edusynchrotron.org.au The use of synchrotron X-rays for powder diffraction (SXPD) allows for experiments with exceptionally high resolution, enabling the detection of subtle structural details that might be missed in conventional analyses. youtube.comnih.gov

Key advantages of using synchrotron radiation for studying sodium hyponitrite would include:

High Resolution: Extremely precise determination of lattice parameters and atomic positions.

Phase Purity Analysis: The ability to detect and quantify very small amounts of impurities or different crystalline phases.

In Situ Studies: The high intensity of the beam allows for time-resolved diffraction, making it possible to study structural transformations in real-time, such as those induced by changes in temperature (e.g., decomposition, dehydration) or pressure. arizona.educarleton.edu

While synchrotron techniques offer powerful capabilities, their application to a simple inorganic salt like sodium hyponitrite is not widely documented in the surveyed literature, suggesting this remains a potential area for future detailed investigation rather than a commonly used characterization method for this specific compound.

Advanced Electron Diffraction and Microscopic Characterization

Electron diffraction is a technique analogous to X-ray diffraction but uses a beam of electrons instead of photons. numberanalytics.comnumberanalytics.com Because electrons interact very strongly with matter, this method is exceptionally well-suited for determining the crystal structure of extremely small samples, such as nanocrystals or thin films, which may not be large enough for single-crystal X-ray analysis. fiveable.mewikipedia.orgutoronto.ca When combined with Transmission Electron Microscopy (TEM), it provides both morphological and crystallographic information at the nanoscale.

For a compound like sodium hyponitrite, which is typically prepared as a stable, crystalline powder suitable for conventional X-ray diffraction, the application of advanced electron diffraction techniques is not common. wikipedia.orgresearchgate.net These specialized methods are generally reserved for materials where traditional diffraction techniques are not feasible, such as in the study of nanomaterials, surface structures, or beam-sensitive materials. fiveable.me

Chemical Reactivity and Mechanistic Investigations of Sodium Hyponitrite

Decomposition Pathways and Kinetics of the Hyponitrite Anion

The decomposition of the hyponitrite anion (N₂O₂²⁻) is a complex process influenced by several factors, including temperature, light, and pH. Understanding these decomposition pathways is crucial for comprehending its role in various chemical and biological systems.

Thermal Decomposition Mechanisms and Products (e.g., N₂O formation)

The thermal decomposition of sodium hyponitrite (Na₂N₂O₂) is a significant area of study, with nitrous oxide (N₂O) being a primary product. When amorphous sodium trans-hyponitrite is heated in the absence of oxygen, it undergoes a sudden decomposition at temperatures between 360 and 390°C, yielding sodium oxide (Na₂O) and N₂O. mtu.edu Secondary reactions involving the newly formed N₂O can also occur. mtu.edu

The presence of oxygen can lower the decomposition temperature. This is attributed to the slow oxidation of the hyponitrite anion to nitrite (B80452) (NO₂⁻) and subsequently to nitrate (B79036) (NO₃⁻), which then accelerates the decomposition rate. mtu.edu The induction period for this decomposition is inversely dependent on the oxygen pressure. mtu.edu

Some studies have proposed that the primary decomposition products are nitrogen and peroxide radicals, with nitrogen oxides forming as secondary products. rsc.org This suggests a chain reaction mechanism initiated by the scission of the hyponitrite into nitrogen and peroxide radicals, which then react to form oxy-salts and nitrogen oxides. rsc.org

The decomposition of nitrous oxide itself is a highly exothermic reaction that can be initiated by heat or a combination of heat and a catalyst. polimi.it Without a catalyst, significant decomposition rates are observed at temperatures above 850 K. polimi.it The primary reaction is the formation of nitrogen and oxygen, releasing 82 kJ/mol of energy. polimi.it

Interactive Table: Thermal Decomposition of Sodium Hyponitrite

| Condition | Temperature Range (°C) | Primary Products | Key Observations |

| Anaerobic | 360 - 390 | Na₂O, N₂O | Sudden decomposition. mtu.edu |

| Aerobic | 275 - 315 | Na₂O, N₂O, NO₂⁻, NO₃⁻ | Decomposition temperature is lowered; rate increases with oxygen pressure. mtu.edu |

Photochemical Decomposition Pathways and Wavelength Dependence

The photochemical decomposition of hyponitrite is influenced by the wavelength of light used for irradiation. Different wavelengths can activate different chromophores within a molecule or populate different reactive excited states, leading to varied reaction outcomes. rsc.org While specific studies on the wavelength-dependent photochemical decomposition of sodium hyponitrite are not extensively detailed in the provided results, the general principles of photochemistry suggest that such a dependence exists. The absorption of light energy can lead to the formation of excited states that can then undergo decomposition through various pathways, potentially differing from the thermal decomposition routes.

pH-Dependent Decomposition Kinetics and Protonation Effects

The stability and decomposition kinetics of the hyponitrite anion are significantly influenced by pH due to protonation events. The hyponitrite anion can exist in different protonated forms, namely the dianion (N₂O₂²⁻), the monoanion (HN₂O₂⁻), and the neutral acid (H₂N₂O₂). The pKa of the hyponitrite radical (N₂O₂•⁻) has been determined to be 5.6 ± 0.3, indicating that the protonated form (HN₂O₂•) will be more prevalent in acidic conditions. nih.govresearchgate.net

Protonation generally makes a molecule more electron-poor and can weaken certain bonds, thereby affecting its reactivity. masterorganicchemistry.com In the case of hyponitrite, protonation can lead to a more rapid decomposition. For instance, the neutral HN₂O₂• radical decays much more rapidly than the N₂O₂•⁻ radical anion. nih.gov The decomposition of peroxynitrite, a related species, also shows a strong dependence on pH, with different decay pathways dominating at different pH values. nih.gov This highlights the critical role of protonation in determining the stability and reaction mechanisms of such nitrogen-oxygen species.

Redox Chemistry of the N₂O₂²⁻ System

The hyponitrite anion is involved in a rich redox chemistry, participating in both oxidation and reduction reactions.

Oxidative Transformations and One-Electron Oxidation to Radical Species (N₂O₂•⁻)

The one-electron oxidation of the hyponitrite anion (N₂O₂²⁻) generates the hyponitrite radical anion (N₂O₂•⁻). nih.govresearchgate.net This oxidation can be achieved using various oxidizing agents. nih.gov Quantum mechanical calculations have shown that upon one-electron oxidation of trans-hyponitrite, the resulting trans-configuration of the ON=NO⁻ radical is preserved. acs.orgsigmaaldrich.com Although the cis- and trans-ON=NO⁻ radicals are energetically similar, the barrier for trans-cis isomerization is high due to the partial double bond character of the N-N bond. acs.orgsigmaaldrich.com

The hyponitrite radical is a significant intermediate in the aqueous redox chemistry related to nitric oxide (NO). nih.gov It is a strong oxidizing agent, with a standard reduction potential of 0.96 V for the ONNO•⁻/ONNO²⁻ couple. nih.gov

Disproportionation Reactions and Related Intermediates (e.g., N₃O₃⁻)

Disproportionation is a type of redox reaction where a species is simultaneously oxidized and reduced. wikipedia.orgscience-revision.co.ukyoutube.com The hyponitrite radical anion (N₂O₂•⁻) undergoes a complex disproportionation reaction. nih.govresearchgate.net The rate-determining step involves the disproportionation of two N₂O₂•⁻ radicals, which effectively acts as a redox reaction regenerating N₂O₂²⁻ and releasing two molecules of nitric oxide (NO). nih.govresearchgate.net

Each NO molecule produced then rapidly adds to another N₂O₂•⁻ radical, forming the nitrosyl hyponitrite anion (N₃O₃⁻) as an intermediate. nih.govresearchgate.net This N₃O₃⁻ intermediate then slowly decomposes to the final products, which are nitrous oxide (N₂O) and nitrite (NO₂⁻). nih.govresearchgate.net The N₃O₃⁻ ion has both symmetric and asymmetric isomers, with the asymmetric isomer rapidly decomposing to the final products. acs.orgsigmaaldrich.com

Interactive Table: Key Species in Hyponitrite Redox Chemistry

| Species | Formula | Role | Key Reactions |

| Hyponitrite Anion | N₂O₂²⁻ | Starting material | One-electron oxidation to N₂O₂•⁻. nih.govresearchgate.net |

| Hyponitrite Radical Anion | N₂O₂•⁻ | Intermediate | Disproportionation to N₂O₂²⁻ and NO. nih.govresearchgate.net |

| Nitric Oxide | NO | Intermediate | Reacts with N₂O₂•⁻ to form N₃O₃⁻. nih.govresearchgate.net |

| Nitrosyl Hyponitrite Anion | N₃O₃⁻ | Intermediate | Decomposes to N₂O and NO₂⁻. nih.govresearchgate.net |

| Nitrous Oxide | N₂O | Final Product | Formed from the decomposition of N₃O₃⁻. nih.govresearchgate.net |

| Nitrite Anion | NO₂⁻ | Final Product | Formed from the decomposition of N₃O₃⁻. nih.govresearchgate.net |

Reactivity with Inorganic and Organometallic Reagents

The reactivity of sodium hyponitrite is characterized by its role as a nucleophile and a reducing agent, with the cis isomer being generally more reactive than the more common trans isomer. wikipedia.orgwikipedia.org

In reactions with inorganic reagents , sodium hyponitrite can be oxidized. For instance, it reacts with strong oxidizing agents like alkaline potassium permanganate, which oxidizes it to nitrite. wikipedia.org The oxidation of sodium hyponitrite with dinitrogen tetroxide has also been studied, yielding nitrite and nitrate as the primary products. The hyponitrite ion can also act as a bidentate ligand, either in a bridging or chelating fashion, in coordination complexes with transition metals. wikipedia.org An example is the formation of a bridging cis-hyponitrite group in the dinuclear complex of nitrosyl pentammine cobalt(III) chloride. wikipedia.org

The reactivity of sodium hyponitrite with organometallic reagents is an area of active research, particularly in the context of synthesizing new organometallic complexes and understanding reaction mechanisms. While detailed studies with a broad range of organometallic compounds are not extensively documented in the provided results, its reactions with alkyl halides are known. The hyponitrite ion, being an ambident nucleophile, can react with alkyl halides. wikipedia.org This reactivity is utilized in the synthesis of organic hyponitrite esters. For example, silver hyponitrite reacts with t-alkyl bromides and trialkylsilyl chlorides to form dialkyl hyponitrites. msu.edu

The interaction of sodium hyponitrite with metal carbonyls is of interest in organometallic chemistry for the potential synthesis of novel complexes. uvic.ca Metal carbonyls are known to undergo a variety of reactions, including ligand substitution and reactions with nucleophiles. libretexts.org Given the nucleophilic nature of the hyponitrite ion, it could potentially displace CO ligands or attack the metal center in metal carbonyl complexes. However, specific examples of reactions between sodium hyponitrite and metal carbonyls were not found in the provided search results.

The reactions of organometallic compounds of main group elements, such as organolithium and Grignard reagents, are characterized by their nucleophilic and basic nature. msu.edu The reactivity of these compounds is influenced by the ionic character of the carbon-metal bond. msu.edu While these reagents are known to react with a wide range of electrophiles, their specific reactions with sodium hyponitrite are not detailed in the available literature.

A summary of the known reactivity of sodium hyponitrite is presented in the table below.

| Reagent Type | Specific Reagent | Product(s) |

| Inorganic Oxidizing Agents | Alkaline Potassium Permanganate | Sodium Nitrite |

| Dinitrogen Tetroxide | Sodium Nitrite, Sodium Nitrate | |

| Transition Metal Complexes | Cobalt(III) ammine complexes | Bridging hyponitrite complexes |

| Organic Halides | Alkyl Halides (e.g., t-butyl chloride) | trans-di-tert-butyl hyponitrite |

Isomerization Dynamics and Barriers (cis-trans interconversion)

The hyponitrite ion exists as two geometric isomers: cis and trans. wikipedia.orgwikipedia.org The trans isomer is generally more stable and more commonly found in salts like sodium hyponitrite. wikipedia.org However, the cis isomer can also be synthesized and is known to be more reactive. wikipedia.orgwikipedia.org The greater reactivity of the cis isomer is attributed to a lower energy barrier for the elimination of dinitrogen monoxide (N₂O). calstate.edu

The interconversion between the cis and trans isomers of hyponitrite is a dynamic process that can be influenced by several factors, including thermal energy and photoirradiation. biosyn.comnih.gov

Thermal Isomerization: The thermal cis-trans isomerization involves overcoming a rotational energy barrier around the N=N double bond. nih.gov For many molecules with double bonds, this barrier is significant, and the isomerization often proceeds through a transition state where the π-bond is temporarily broken. nih.gov The mechanism for the thermal isomerization of hyponitrite is thought to involve either a rotational pathway with a dipolar transition state or an inversion pathway through a linear transition state. nih.gov Computational studies on related systems, such as substituted ureas and azobenzene (B91143) derivatives, indicate that the energy barriers for such isomerizations can be high, making the process slow at ambient temperatures. nih.govrsc.org Specific experimental or high-level computational data on the activation energy for the thermal cis-trans isomerization of the hyponitrite ion in the gas phase or in solution is not readily available in the provided search results.

Photochemical Isomerization: Photoisomerization is the conversion of one isomer to another through photoexcitation. biosyn.comnih.gov This process is initiated by the absorption of light of a specific wavelength, which excites the molecule to a higher electronic state. youtube.comoit.edu In this excited state, the geometry of the molecule can change more readily. For alkenes, photoisomerization often proceeds via excitation to a singlet excited state, where rotation around the double bond becomes possible. biosyn.com The molecule can then relax back to the ground electronic state as either the cis or trans isomer. youtube.com The use of photosensitizers can also facilitate isomerization via a triplet excited state. youtube.com While photochemical isomerization is a well-established phenomenon for many classes of compounds, including stilbenes and azobenzenes, specific studies detailing the photochemical cis-trans interconversion of sodium hyponitrite, including quantum yields and optimal wavelengths, were not found. biosyn.comnih.govyoutube.comyoutube.com

The energy difference and the isomerization barrier between the cis and trans forms are crucial parameters for understanding the reactivity and stability of hyponitrite. The table below summarizes the key aspects of hyponitrite isomerization.

| Isomer | Relative Stability | Reactivity | Isomerization Pathway |

| trans-hyponitrite | More stable | Less reactive | Can be converted to cis via thermal or photochemical means |

| cis-hyponitrite | Less stable | More reactive (lower barrier to N₂O elimination) | Can be converted to trans via thermal or photochemical means |

Theoretical and Computational Chemistry of the Hyponitrite Anion and Its Sodium Salt

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods) of N₂O₂²⁻ and Related Species

Researchers have employed Density Functional Theory (DFT) and high-level ab initio quantum chemistry methods, such as CASPT2 and Møller–Plesset perturbation theory (MP2), to investigate the electronic structure of the hyponitrite anion (N₂O₂²⁻) and related species. researchgate.netnih.gov These calculations are essential for determining the geometries, energies, and vibrational frequencies of these molecules. researchgate.netberkeley.edu

Studies have shown that upon moving from the neutral NO dimer to the anionic N₂O₂²⁻, the N-N bond length significantly decreases, while the corresponding N-N vibrational frequencies increase. researchgate.net For the hyponitrite anion, its total energy is calculated to be 2.7–2.8 eV higher than that of two separate NO⁻ ions. researchgate.net High-level quantum mechanical calculations have also been used to study the structures and absorption spectra of various hydrated isomers of related species like the aqueous hyponitrite radical (N₂O₂⁻) and the nitrosyl hyponitrite anion (N₃O₃⁻). acs.orgosti.govosti.gov

Ab initio calculations have also been instrumental in understanding the various isomers of N₂O₂. The covalent bonding pattern O=N–N=O is predicted to be the most stable isomer. wikipedia.org For more complex systems, computational methods like the explicitly correlated coupled-cluster method with singles, doubles, and non-iterative triples can achieve high accuracy in calculating electronic enthalpies of reaction, often to within 1 kJ mol⁻¹. trygvehelgaker.no

Table 1: Comparison of Computational Methods Used in N₂O₂²⁻ Studies

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Determining structures and energetics of neutral and anionic N₂O₂ species. | researchgate.net |

| Ab Initio (CASPT2) | Determining structures and energetics of neutral and anionic N₂O₂ species. | researchgate.net |

| Møller–Plesset (MP2) | Optimizing molecular geometries and calculating vibrational frequencies. | nih.govberkeley.edu |

| Coupled-Cluster (CC) | Highly accurate calculations of molecular electronic structure and reaction enthalpies. | trygvehelgaker.no |

Molecular Orbital Analysis and Bonding Description of the N₂O₂²⁻ Anion

Molecular Orbital (MO) theory provides a detailed picture of the bonding within the hyponitrite anion. The energy level diagram for N₂O₂²⁻ can be constructed by combining the atomic orbitals of the nitrogen and oxygen atoms to form bonding (σ and π) and antibonding (σ* and π*) molecular orbitals. brainly.in These orbitals are then filled with electrons according to the Aufbau principle. brainly.in

The bonding in the N₂O₂²⁻ anion is characterized by both σ and π interactions. The N-N bond is a significant feature, and its nature changes upon addition of electrons to the neutral N₂O₂ molecule. In the dianion, the N-N bond length decreases compared to the neutral dimer, indicating a stronger interaction. researchgate.net

Valence bond theory has also been used to study N₂O isomers, providing insights into their electronic structure and the diradical character of different isomers. researchgate.net For the hyponitrite anion, the trans isomer is generally more stable, though the cis form also exists and is more reactive. wikipedia.org The cis hyponitrite anion is nearly planar with N-O bond lengths of approximately 140 pm and an N-N bond length of about 120 pm. wikipedia.org

Reaction Pathway Modeling and Transition State Characterization for Decomposition and Reactivity

Computational modeling is a powerful tool for elucidating the reaction mechanisms of hyponitrite species. Studies have investigated the decomposition pathways of related species, such as the aqueous hyponitrite radical (N₂O₂⁻), revealing complex mechanisms. researchgate.net For instance, the disproportionation of two N₂O₂⁻ radicals is a key step, regenerating N₂O₂²⁻ and releasing nitric oxide (NO). researchgate.net

The reaction of N₂O₂⁻ with NO has been reinterpreted based on computational data, suggesting that the reaction bifurcates to form both symmetric and asymmetric isomers of N₃O₃⁻. acs.orgosti.gov The asymmetric isomer is found to decompose rapidly to N₂O and NO₂⁻, while the symmetric isomer is more stable. acs.orgosti.gov

Transition state theory is used to calculate the energy barriers for these reactions. For example, the trans-cis isomerization of the ON=NO⁻ radical has a high barrier due to the partial double bond character of the N-N bond. acs.orgosti.gov In the context of other nitrogen-oxygen compounds, computational studies have examined decomposition pathways, such as the S-N homolysis and concerted rearrangement of thionitrates, by optimizing the geometries of reactants, products, and transition states. nih.gov

Spectroscopic Parameter Prediction and Validation with Experimental Data

Theoretical calculations are crucial for interpreting and predicting spectroscopic data. For the hyponitrite anion and related species, computational methods are used to calculate vibrational frequencies and electronic absorption spectra, which can then be compared with experimental results from techniques like infrared (IR) spectroscopy and UV-visible spectroscopy. researchgate.netacs.orgosti.gov

For example, high-level quantum mechanical calculations have been used to investigate the structures and absorption spectra of hydrated isomers of the aqueous hyponitrite radical (N₂O₂⁻) and the nitrosyl hyponitrite anion (N₃O₃⁻). acs.orgosti.govosti.gov These calculations helped to reinterpret earlier experimental UV spectra. acs.orgosti.gov

In studies of metal-hyponitrite complexes, DFT calculations have been used to predict N-O stretching frequencies, which are in good agreement with experimental values. acs.org For the trans-N₂O₂²⁻ species, the antisymmetric N-O stretching mode is calculated and observed around 1096 cm⁻¹, while the symmetric N-O and N-N modes are IR silent. researchgate.net The combination of experimental measurements and theoretical predictions provides a powerful approach for structural and mechanistic analysis. acs.orgosti.gov

Table 2: Calculated vs. Experimental Spectroscopic Data for Hyponitrite and Related Species

| Species | Spectroscopic Parameter | Calculated Value | Experimental Value | Reference |

| trans-N₂O₂²⁻ | Antisymmetric N-O stretch | ~1096 cm⁻¹ | ~1096 cm⁻¹ | researchgate.net |

| {CoNO}⁹ complex | N-O stretch (B3LYP) | 1664 cm⁻¹ | Not specified | acs.org |

| {CoNO}⁹ complex | N-O stretch (BP86) | 1654 cm⁻¹ | Not specified | acs.org |

Solid-State Simulations and Crystal Structure Prediction

While extensive research on solid-state simulations specifically for sodium hyponitrite is not widely available in the provided search results, the principles of these simulations are well-established. Solid-state simulations, often employing DFT, can be used to predict the crystal structure of ionic compounds like sodium hyponitrite. cornell.edu These simulations help in understanding the packing of ions in the crystal lattice and can predict properties like lattice energy and density.

The development of neural network potentials, such as the DeePMD model, is advancing the field of solid-state simulations, allowing for the modeling of ion diffusion in solid-state electrolytes with greater efficiency than traditional first-principle molecular dynamics. arxiv.org Such methods could be applied to study the properties of sodium hyponitrite in the solid state.

Experimentally, the trans form of sodium hyponitrite is more common, but a cis isomer can also be prepared. wikipedia.org The cis isomer is a white crystalline solid. wikipedia.org Computational simulations can provide insights into the relative stability of these different crystal forms.

Investigation of Stability and Energetics of Various Hyponitrite Isomers and Protonated Forms

Computational chemistry has been instrumental in exploring the relative stabilities and energetics of various isomers of N₂O₂ and its protonated forms. Ab initio and DFT calculations have shown that for the neutral N₂O₂ molecule, the cis-ONNO isomer is the most stable experimentally observed form. wikipedia.orgstackexchange.com

For the hyponitrite anion (N₂O₂²⁻), both cis and trans isomers exist. The trans form is generally more stable, while the cis form is more reactive. wikipedia.org The relative stabilities of different N₂O₂⁻ isomers suggest that a trans ONNO structure is the most stable for the monovalent anion. researchgate.net

The stability of various X₂Y₂ isomers (where X can be H, Li, Na, F, Cl, Br, I and Y can be O, S, Se, Te) has been analyzed using DFT, revealing that the character of the Y-Y bond can be tuned by the electronegativity difference between X and Y. researchgate.net This principle can be applied to understand the bonding and stability in hyponitrite isomers.

Protonated forms of hyponitrite, such as the HN₂O₂ radical, have also been studied. The pKa for the protonation of the N₂O₂⁻ radical has been determined to be 5.6 ± 0.3. researchgate.net Computational studies on the isomerization reactions of related H₂X₂ molecules have determined the energy barriers and exothermicities for these transformations. researchgate.net

Advanced Spectroscopic and Spectroelectrochemical Studies on Sodium Hyponitrite

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of elements within the top 5 to 10 nanometers of a material's surface. nih.govacs.org The method is based on the photoelectric effect, where irradiating a sample with X-rays causes the emission of core-level electrons. nih.gov The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of core-level binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atom. nih.govacs.org

For sodium hyponitrite (Na₂N₂O₂), an XPS analysis would be expected to detect the constituent elements: sodium (Na), nitrogen (N), and oxygen (O). A wide scan survey spectrum would confirm their presence. High-resolution spectra of the Na 1s, N 1s, and O 1s regions would then provide detailed information on their respective chemical states.

The N 1s spectrum is particularly informative. In the hyponitrite anion ([ON=NO]²⁻), nitrogen exists in a formal +1 oxidation state. XPS studies of various nitrogen-containing species show that reduced nitrogen species, with oxidation states from +1 to -1, typically exhibit N 1s binding energies in the range of 400 to 402 eV. osti.gov This allows for the clear differentiation from more oxidized forms of nitrogen, such as nitrite (B80452) (NO₂⁻, +3 oxidation state) or nitrate (B79036) (NO₃⁻, +5 oxidation state), which appear at significantly higher binding energies (e.g., ~407.3 eV for nitrate). osti.gov

The Na 1s core level for sodium compounds typically appears in a narrow range, between 1071 and 1073 eV. nih.govnih.gov The precise binding energy for sodium hyponitrite would confirm the ionic nature of the sodium as Na⁺. The O 1s spectrum would reveal information about the oxygen atoms in the N-O bonds. In studies of materials where surface contamination is present, an additional carbon (C 1s) peak is often observed around 284.8 eV, which is commonly used as a reference for charge correction, especially for insulating samples. nih.gov

Table 6.1: Representative XPS Core-Level Binding Energies for Sodium Hyponitrite Analysis

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Nitrogen | N 1s | ~400 - 402 osti.gov | N(+1) in [N₂O₂]²⁻ |

| Sodium | Na 1s | ~1071 - 1073 nih.govnih.gov | Na⁺ |

| Oxygen | O 1s | ~531 - 533 | O in N-O bond |

| Carbon | C 1s | ~284.8 (Adventitious) nih.gov | Reference Hydrocarbon |

Note: The binding energies are approximate and can vary slightly based on the specific instrument calibration and sample condition. The value for O 1s is an estimate based on typical values for oxygen in similar chemical environments.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. nih.govnih.gov Such species, known as paramagnetic centers, include free radicals and many transition metal complexes. The parent sodium hyponitrite compound, Na₂N₂O₂, is a diamagnetic species with all electrons paired; therefore, it is EPR-silent. However, EPR spectroscopy becomes an invaluable tool for studying its paramagnetic derivatives, which can be generated through redox reactions or by forming complexes with paramagnetic metal ions.

A key paramagnetic species derived from hyponitrite is the hyponitrite radical anion, N₂O₂•−. This radical is the one-electron oxidation product of the hyponitrite dianion and has been identified as a crucial intermediate in the reductive coupling of nitric oxide. nih.govnih.gov While often too short-lived for direct observation under normal conditions, its existence and properties can be investigated using techniques like spin trapping or by stabilizing it in a coordination complex. acs.org

A definitive example of EPR characterization involves the formation of a copper-hyponitrite radical complex. In a study utilizing a metal-organic framework (MOF) to site-isolate a mononuclear copper(I) center, reaction with nitric oxide (NO) led to the formation of a stable Cu(II)-N₂O₂•− complex. nih.govosti.gov The formation of this paramagnetic species was confirmed by X-band EPR spectroscopy. The resulting spectrum exhibited features characteristic of a spin (S=1/2) coupled to a copper nucleus (I=3/2), allowing for the precise determination of its magnetic parameters. nih.gov

Table 6.2: X-Band EPR Parameters for a Copper(II)-Hyponitrite Radical Complex

| Parameter | Value | Description |

| g∥ | 2.30 nih.gov | g-tensor component parallel to the principal axis |

| g⊥ | 2.06 nih.gov | g-tensor component perpendicular to the principal axis |

| A∥(⁶³Cu) | 170 G (1.70 mT) nih.gov | Hyperfine coupling constant parallel to the axis |

| A⊥(⁶³Cu) | 20 G (2.0 mT) nih.gov | Hyperfine coupling constant perpendicular to the axis |

Source: Data from a study on a Cu(II)-N₂O₂•− complex formed in a metal-organic framework. nih.gov

The g-values and copper hyperfine coupling constants (A) provide detailed information about the electronic structure and the geometry of the metal center and its interaction with the hyponitrite radical ligand. Such studies demonstrate the power of EPR to intercept and characterize fleeting radical intermediates and paramagnetic complexes that are central to the reaction mechanisms of hyponitrite and related nitrogen oxides.

Advanced UV-Vis Spectroelectrochemistry of Redox Processes and Transient Species Detection

UV-Vis spectroelectrochemistry is a powerful analytical method that combines electrochemistry with UV-Visible spectroscopy to provide simultaneous information about the redox state and electronic structure of a chemical species. nih.govresearchgate.net In a typical experiment, a potential is applied to a sample solution using a potentiostat, inducing oxidation or reduction. Simultaneously, a UV-Vis spectrometer monitors the changes in the absorption spectrum of the solution in real-time. researchgate.net This allows for the direct correlation of spectral features (i.e., the appearance or disappearance of absorption bands) with specific oxidation states, making it an ideal technique for identifying and characterizing transient intermediates in redox reactions.

While specific UV-Vis spectroelectrochemical studies on sodium hyponitrite are not extensively documented in the literature, the technique is perfectly suited to investigate its redox chemistry. The hyponitrite dianion (N₂O₂²⁻), where nitrogen is in the +1 oxidation state, can undergo electrochemical oxidation. The initial one-electron oxidation process would generate the transient hyponitrite radical anion (N₂O₂•⁻).

Spectroscopic evidence for such a transient species has been obtained in related systems. For instance, in a study of a copper(I) complex reacting with nitric oxide, a transient intermediate was identified and characterized by diffuse-reflectance UV-Vis-NIR spectroscopy. osti.gov This intermediate, assigned as a copper(II)-hyponitrite radical complex (Cu(II)-N₂O₂•⁻), exhibited a distinct charge-transfer (CT) absorption band.

Table 6.3: UV-Vis Absorption Data for a Transient Hyponitrite-Related Species

| Species | λₘₐₓ (nm) | Assignment |

| [Cu(II)-N₂O₂•⁻] complex | 395 osti.gov | Charge Transfer (CT) Band |

Source: Data from a diffuse-reflectance UV-Vis study of an intermediate formed from the reaction of NO with a copper(I)-MOF. osti.gov

A hypothetical UV-Vis spectroelectrochemistry experiment on sodium hyponitrite would involve applying an oxidative potential and monitoring the solution for new absorption bands. The appearance of a band, such as the one observed around 395 nm, would signal the formation of the N₂O₂•⁻ radical anion. By observing how the intensity of this band changes as a function of the applied potential, one could determine the formal redox potential for the N₂O₂²⁻ / N₂O₂•⁻ couple. This approach allows for the detection and electronic characterization of short-lived species that are key to understanding the multi-step redox pathways of hyponitrite.

Time-Resolved Spectroscopic Probes of Reaction Dynamics (e.g., Pulse Radiolysis, Flash Photolysis)

Time-resolved spectroscopic techniques like pulse radiolysis and flash photolysis are indispensable for studying the kinetics and mechanisms of very fast chemical reactions that occur on timescales from microseconds down to picoseconds. nih.govacs.org These pump-probe methods involve initiating a reaction with a very short, high-energy pulse (the "pump") and then monitoring the subsequent changes using a spectroscopic probe, typically transient absorption spectroscopy. mdpi.com Pulse radiolysis uses a short pulse of high-energy electrons to create reactive species (like the hydroxyl radical, •OH) in a solvent, which then react with the molecule of interest. nih.gov Flash photolysis uses a short, intense pulse of light to generate an excited state or a transient species photochemically. acs.org

Pulse radiolysis has been a particularly fruitful technique for investigating the reaction dynamics of aqueous hyponitrite. These studies have provided definitive characterization of the hyponitrite radical anion (ONNO•−), the one-electron oxidation product of hyponitrite. By exposing an aqueous solution of sodium hyponitrite to a pulse of electrons in the presence of a scavenger, highly oxidizing radicals (e.g., •OH, N₃•) are generated that rapidly oxidize the hyponitrite dianion (ONNO²⁻) to its radical form. nih.gov

The subsequent evolution of this transient radical is then followed in real-time by monitoring its UV-Vis absorption spectrum. This has allowed for the unambiguous determination of its spectral features, its acid-base properties, and the kinetics of its formation. This work has been crucial in revising and correcting earlier misassignments of the radical's properties. nih.govosti.gov

Table 6.4: Kinetic and Spectroscopic Properties of the Hyponitrite Radical (ONNO•−) Determined by Pulse Radiolysis

| Property | Value | Description |

| Transient Absorption | ||

| λₘₐₓ | 280 nm nih.gov | Main UV absorption peak of ONNO•− |

| ε₂₈₀ | 7.6 x 10³ M⁻¹ cm⁻¹ nih.gov | Molar extinction coefficient at 280 nm |

| λₘₐₓ | 420 nm nih.gov | Weaker visible absorption peak of ONNO•− |

| ε₄₂₀ | 1.2 x 10³ M⁻¹ cm⁻¹ nih.gov | Molar extinction coefficient at 420 nm |

| Reaction Kinetics | ||

| k(•OH + ONNO²⁻) | 8.8 x 10⁹ M⁻¹ s⁻¹ nih.gov | Rate constant for radical formation |

| k(N₃• + ONNO²⁻) | 1.1 x 10⁹ M⁻¹ s⁻¹ nih.gov | Rate constant for radical formation |

| Acid-Base Properties | ||

| pKₐ (ONNOH) | 5.5 nih.gov | Acid dissociation constant of the protonated radical |

These time-resolved studies have revealed that the hyponitrite radical is significantly more stable than previously believed and have established its key thermodynamic and kinetic parameters. nih.gov Such data is fundamental to accurately modeling the role of hyponitrite in complex chemical systems, particularly in the context of nitric oxide biochemistry.

Nuclear Resonance Vibrational Spectroscopy (NRVS) for Iron-Hyponitrite Complexes

Nuclear Resonance Vibrational Spectroscopy (NRVS) is a modern synchrotron-based technique that provides unique insights into the vibrational modes of molecules containing a Mössbauer-active nucleus, such as ⁵⁷Fe. nih.gov Its distinct advantage over conventional vibrational techniques like Infrared (IR) and Raman spectroscopy is that it is not governed by optical selection rules. Instead, NRVS selectively probes all vibrational modes that involve motion of the ⁵⁷Fe isotope, providing a complete and direct measure of the iron's vibrational density of states (VDOS). nih.gov This makes it an exceptionally powerful tool for identifying and characterizing metal-ligand vibrations in complex systems.

Iron-hyponitrite complexes, particularly those involving porphyrin ligands, are proposed as key intermediates in biological denitrification cycles, where nitric oxide (NO) is reduced to nitrous oxide (N₂O). mdpi.com The definitive characterization of the Fe-(N₂O₂) bond and its dynamics is crucial for understanding these catalytic mechanisms. While specific NRVS studies on isolated iron-hyponitrite complexes are not yet prevalent in the literature, the technique's application to closely related iron-nitrosyl (Fe-NO) complexes demonstrates its immense potential. nih.govresearchgate.net

In studies of ⁵⁷Fe-enriched nitrosyl complexes, NRVS has successfully identified Fe-N stretching and Fe-N-O bending modes that are often difficult or impossible to observe with IR or Raman spectroscopy. nih.gov For instance, in dinitrosyl iron complexes, intense and diagnostic NRVS peaks for N-Fe-N vibrations are observed between 500 and 700 cm⁻¹. researchgate.net

An NRVS study of a hypothetical ⁵⁷Fe-hyponitrite complex would be expected to unambiguously identify the vibrational modes associated with the Fe-(N₂O₂) core. This would include direct observation of the Fe-N stretch, as well as various deformation and torsional modes of the entire Fe-N-N-O unit. This data would provide a direct measure of the Fe-(N₂O₂) bond strength and offer critical benchmarks for validating theoretical models (e.g., Density Functional Theory calculations).

Table 6.5: Expected Vibrational Modes Detectable by NRVS for a Hypothetical Iron-Hyponitrite Complex

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| Fe-N Stretch | 300 - 500 | Directly probes the strength of the iron-hyponitrite bond. |

| Fe-(N₂O₂) Bending/Deformation | 200 - 400 | Provides information on the geometry and flexibility of the Fe-N-N linkage. |

| N-N Stretch (coupled to Fe) | 1000 - 1200 | Reveals coupling between the iron's motion and the internal ligand vibrations. |

| Porphyrin Doming/In-plane Fe motion | < 200 | Characterizes low-frequency collective motions of the iron atom relative to the ligand framework. |

Note: This table is illustrative and based on data from related iron-nitrosyl and iron-sulfur complexes. The exact frequencies would depend on the specific coordination environment of the iron center.

Coordination Chemistry and Applications in Advanced Chemical Synthesis and Materials Science

Coordination Chemistry of the Hyponitrite Ligand with Metal Centers

The hyponitrite ion, [N₂O₂]²⁻, is a versatile ligand capable of coordinating to metal centers in numerous ways. This versatility stems from the presence of two nitrogen and two oxygen atoms, all possessing lone pairs of electrons available for donation to a metal cation. The ligand exists as cis and trans isomers, with the trans form generally being more stable, but the cis isomer often exhibiting higher reactivity. libretexts.org The barrier for the elimination of dinitrogen monoxide (N₂O) is lower for cis-hyponitrite, a fact that has significant mechanistic implications for its role in catalysis. acs.org

The coordination of hyponitrite is not only diverse but also remarkable for such a simple ligand, with at least eight different binding modes having been structurally characterized. acs.orgyoutube.com This diversity allows it to bridge multiple metal centers or chelate to a single metal, leading to a wide array of coordination complexes.

Binding Modes and Complex Formation:

The hyponitrite ligand can bind to one or more metal centers through its nitrogen and/or oxygen atoms. Some of the observed coordination modes include:

Monodentate: Binding through one oxygen atom.

Bidentate (Chelating): Binding to a single metal center through both oxygen atoms (κ²-O,O) or through one oxygen and one nitrogen atom (κ²-N,O). nih.gov

Bidentate (Bridging): Linking two metal centers. This is a very common mode, often seen in a μ-N,O;N',O' fashion where each metal is bound to one nitrogen and one oxygen.

Tridentate and Tetradentate: In more complex arrangements, the ligand can bind to three or even four separate metal centers. A notable example is a κ⁴ binding mode where the two oxygen atoms bind to one metal center, while each nitrogen atom is capped by another metal-containing fragment. calstate.edu

The formation of these complexes can occur through several pathways, including the direct reaction of a metal complex with a hyponitrite salt (like sodium hyponitrite), the reductive coupling of two nitric oxide (NO) molecules at a metal center, or the oxidation of ammonia (B1221849). escholarship.org The serendipitous formation of hyponitrite complexes is also frequently reported, highlighting the complex reactivity of nitrogen oxides with transition metals. acs.org

Interactive Table: Examples of Metal-Hyponitrite Complexes

| Complex Formula | Metal | Hyponitrite Isomer | Binding Mode | Key Bond Distances (Å) | IR Stretching Frequencies (cm⁻¹) | Reference(s) |

|---|---|---|---|---|---|---|

| [(H₃N)₅Co(μ-ONNO)Co(NH₃)₅]⁴⁺ | Cobalt | cis | μ-O,N | - | - | escholarship.org |

| (bipy)Ni(κ²-O₂N₂) | Nickel | cis | κ²-O,O | N-N: 1.240(3) | ν(N=N): 1265, ν(N-O): 937 | escholarship.org |

| [{Fe₂(BMPA-PhO)₂}₂(μ-N₂O₂)]²⁺ | Iron | trans | μ-N₂O₂ (bridging 4 Fe centers) | - | - | acs.org |

| [Ru(dppe)₂(HN₂O₂)]⁺ | Ruthenium | trans | κ²-N,O | - | - | nih.govuni.edu |

| (Ph₃P)₂Pt(κ²-O₂N₂) | Platinum | cis | κ²-O,O | - | - | escholarship.org |

| {[Fe(OEP)]₂(μ-N₂O₂)} | Iron | trans | Bridging | - | - | nih.gov |

Note: BMPA-PhO = bis((2-pyridylmethyl)-2-phenoxy)ethylamine, dppe = 1,2-bis(diphenylphosphino)ethane, OEP = octaethylporphyrin dianion, bipy = 2,2'-bipyridine, Ph₃P = triphenylphosphine.

Utilization as a Nitrogen-Containing Synthon in Inorganic Synthesis

Sodium hyponitrite is a valuable synthon, or building block, for the rational synthesis of more complex inorganic molecules, particularly other metal-hyponitrite complexes. By providing a pre-formed N₂O₂²⁻ unit, it allows for the study of its intrinsic reactivity and coordination preferences with various metal centers, avoiding the often complex and unpredictable reactions involving NO gas. escholarship.org

For instance, reacting commercially available sodium trans-hyponitrite with pre-existing metal complexes is a direct method to introduce the hyponitrite ligand. acs.org Research into non-heme iron complexes has demonstrated that reacting [Fe₂(BMPA-PhO)₂(OTf)₂] with Na₂N₂O₂ successfully yields a tetranuclear iron-hyponitrite complex. acs.org Similarly, ruthenium-hyponitrite complexes have been synthesized using sodium hyponitrite as the source of the N₂O₂²⁻ ligand. nih.gov

Beyond creating discrete molecular complexes, sodium hyponitrite's role as a synthon extends to the preparation of other nitrogen-containing derivatives. It can act as a reducing agent in certain contexts and is used in the synthesis of azo compounds. wikipedia.org

An alternative approach that has been proposed is the use of the trioxodinitrate anion, [N₂O₃]²⁻, as a potential cis-hyponitrite synthon. The concept involves ligating the [N₂O₃]²⁻ anion to a metal center and then selectively removing an oxygen atom, for example with a phosphine (B1218219) reagent, to generate the coordinated cis-hyponitrite ligand in situ. escholarship.org This strategy could provide a reliable route to the more reactive cis isomer, which is often challenging to access directly. escholarship.org

Role in the Synthesis of Novel Nitrogen-Rich Materials

The synthesis of nitrogen-rich materials is a significant goal in materials science, particularly for the development of high-energy density materials, as the formation of stable dinitrogen (N₂) gas upon decomposition is highly exothermic. sciencemadness.orgacs.org While sodium azide (B81097) (NaN₃) is a well-established and common precursor for creating nitrogen-rich compounds, the use of sodium hyponitrite (Na₂N₂O₂) for this purpose is not well-documented in the reviewed scientific literature. Current synthetic strategies for nitrogen-rich energetic materials typically involve the nucleophilic substitution of polynitroaromatic compounds or [2+3] cycloaddition reactions using azides. sciencemadness.orgacs.org Therefore, the role of sodium hyponitrite as a primary building block for synthesizing novel nitrogen-rich materials like energetic polymers or metal-organic frameworks remains an area for future exploration.

Precursor Chemistry for Nitride and Related Inorganic Compounds

Metal nitrides are a class of inorganic compounds with important properties, including hardness, high melting points, and interesting electronic behavior. Their synthesis often requires high-energy conditions or specific nitrogen sources. For example, sodium nitride (Na₃N) itself has been synthesized by reacting sodium azide with sodium or through the reaction of the elements under high pressure. rsc.org The literature on the synthesis of metal nitrides does not prominently feature sodium hyponitrite as a precursor. The decomposition of sodium hyponitrite typically yields sodium oxide and N₂O, or at higher temperatures, sodium nitrite (B80452) and nitrogen, rather than providing a reactive "nitride" source suitable for forming metal nitride lattices. Consequently, its application as a precursor for nitride and related inorganic compounds is not an established synthetic route.

Catalytic Applications in Non-Biological Chemical Systems (e.g., NOx reduction catalysts)

A critically important application of hyponitrite chemistry is in the catalytic reduction of nitrogen oxides (NOx), which are significant environmental pollutants. The hyponitrite anion is widely proposed as a key intermediate in the catalytic reduction of nitric oxide (NO) to the less harmful nitrous oxide (N₂O) by metal-based catalysts. calstate.eduescholarship.org Understanding the formation and decomposition of metal-hyponitrite complexes is central to designing more efficient catalysts for NOx remediation.

The general mechanism involves the reductive coupling of two NO molecules at a metal center or on a catalyst surface to form a coordinated hyponitrite species. This intermediate then decomposes to release N₂O, regenerating the catalyst for another cycle.

Key Research Findings:

Intermediate Species: Homogeneous model systems using well-defined coordination complexes have been instrumental in supporting the proposed role of hyponitrite in NOx reduction. The isolation and characterization of bridged hyponitrite complexes, such as {[Fe(OEP)]₂(μ-N₂O₂)}, provide strong evidence for their viability as intermediates in catalytic cycles. nih.gov

Role of Isomerism: The cis-hyponitrite isomer is considered more relevant to catalytic NO reduction because its geometry is pre-organized for the elimination of N₂O, resulting in a lower activation energy barrier for decomposition compared to the trans isomer. acs.org

Catalyst Development: Research focuses on developing catalysts that can facilitate the formation and rapid turnover of the hyponitrite intermediate. This includes complexes of first-row transition metals like copper and iron due to their abundance and cost-effectiveness, as well as noble metals like rhodium, iridium, and platinum for mechanistic studies. calstate.edu For example, copper complexes are studied as models for NO reductase enzymes and as potential electrocatalysts for nitrite reduction. calstate.eduacs.org The development of earth-abundant catalysts is a significant goal, and a deeper understanding of hyponitrite reactivity is expected to guide the design of new ligand systems to promote this chemistry. escholarship.org

Interactive Table: Catalytic Systems Involving Hyponitrite Intermediates

| Catalytic System | Metal(s) | Reducing Agent | Reaction Catalyzed | Proposed Hyponitrite Role | Reference(s) |

|---|---|---|---|---|---|

| Homogeneous Models | Fe, Cu, Co, Ni | - | NO reduction to N₂O | Trappable intermediate | nih.govcalstate.eduescholarship.org |

| Heterogeneous Catalysts | Various | NH₃, H₂, CO | Selective Catalytic Reduction (SCR) of NOx | Surface-bound (NO)₂ dimer or hyponitrite species | escholarship.org |

| Iridium Pincer Complexes | Ir | H₂ | N₂O reduction to N₂ | Not a direct precursor, but part of the broader N-oxide reduction landscape | |

| Copper(tmpa) Complex | Cu | Electrochemical | Nitrite (NO₂⁻) reduction to NO | Precursor to NO which can dimerize | acs.org |

Advanced Analytical Methodologies for Hyponitrite Species Detection and Quantification

Advanced Chromatographic Techniques (e.g., Ion Chromatography for Anion Speciation)

Ion chromatography (IC) has emerged as a simple, sensitive, and reliable method for the determination of hyponitrite, particularly in alkaline media where the ion is relatively stable. researchgate.net This technique is a form of liquid chromatography that separates ionic species based on their interactions with a resin, allowing for the quantification of major anions like hyponitrite, even in the presence of other ions such as nitrite (B80452) and nitrate (B79036). researchgate.netcarleton.edu

The process involves injecting an aqueous sample into an ion chromatograph, where it passes through a guard column and a separator column packed with an anion exchange resin. epa.gov The ions are separated into discrete bands based on their affinity for the exchange sites on the resin. epa.gov For hyponitrite analysis, a key aspect is the use of a strongly alkaline solution (e.g., 0.1 M Potassium Hydroxide) to prepare samples, which prevents the decomposition of the hyponitrite ion. researchgate.net

Detection is commonly performed using a UV spectrophotometric detector. researchgate.net Both hyponitrite and its related species, hyponitrate, exhibit maximum absorbance at a wavelength of 248 nm in a basic solution, making this the optimal wavelength for their detection. researchgate.net While nitrite and nitrate also absorb at this wavelength, their maximum absorbance occurs at lower wavelengths, allowing for their simultaneous determination under the right conditions. researchgate.net The use of a conductivity suppressor device can further enhance detection by reducing the background conductivity of the eluent and converting the sample anions into their more conductive acid forms. epa.gov

Research has demonstrated the effectiveness of IC for the quantitative determination of hyponitrite. A method utilizing an IonPac AS-19 anion exchange column with a 0.02 M potassium hydroxide (B78521) eluent has shown excellent results. researchgate.net The calibration curves for hyponitrite were found to be linear over a wide concentration range. researchgate.net

Table 1: Performance of Ion Chromatography for Hyponitrite and Hyponitrate Detection researchgate.net

| Parameter | Hyponitrite | Hyponitrate |

|---|---|---|

| Linear Range | 0.4–100 mg L⁻¹ | 0.4–100 mg L⁻¹ |

| Detection Limit | 50 µg L⁻¹ | 100 µg L⁻¹ |

| Detection Wavelength | 248 nm | 248 nm |

| Column Type | IonPac AS-19 | IonPac AS-19 |

| Eluent | 0.02 M Potassium Hydroxide | 0.02 M Potassium Hydroxide |

This interactive table summarizes the performance characteristics of a validated ion chromatography method for the analysis of hyponitrite and hyponitrate.

Electrochemical Sensing and Voltammetric Analysis

Electrochemical sensors offer a powerful alternative for the detection of nitrogen species due to their high sensitivity, rapid response, and potential for miniaturization. nih.govnih.gov Voltammetry, a category of electroanalytical methods, measures the current as a function of a varied potential to obtain information about an analyte. wikipedia.org These techniques are based on the oxidation or reduction of the target analyte at an electrode surface. researchgate.net

For the detection of species like nitrite, which shares structural similarities with hyponitrite, chemically modified electrodes are often employed to overcome challenges such as high overpotential and slow electron transfer kinetics. nih.gov Modifications can involve the use of nanomaterials like gold nanoparticles (AuNPs) or multi-walled carbon nanotubes, which enhance the electrocatalytic activity and improve the electronic transfer at the electrode surface. nih.govmdpi.com For instance, a glassy carbon electrode modified with a composite of sodium cellulose (B213188) sulfate (B86663) and poly(diallyldimethylammonium chloride) has been shown to exhibit a synergetic enhancement effect toward the oxidation of nitrite. nih.gov

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to investigate the electrochemical behavior of the analyte. nih.govnih.gov CV provides information on the redox processes, while DPV is often used for quantitative analysis due to its higher sensitivity and better resolution. nih.gov The analytical data is presented as a voltammogram, which plots the current versus the applied potential. wikipedia.org The peak height in the voltammogram is proportional to the analyte's concentration. metrohm.com

While specific applications for the direct electrochemical sensing of hyponitrite are less documented than for nitrite, the principles and methodologies are transferable. The development of selective receptors or catalysts for hyponitrite on electrode surfaces could lead to highly sensitive and selective sensors for its direct quantification.

Table 2: Comparison of Electrochemical Nitrite Sensors mdpi.com

| Electrode Modification | Linear Range (μM) | Detection Limit (nM) | Sensitivity (μA mM⁻¹ cm⁻²) |

|---|---|---|---|

| AuNPs/CS/MXene | 0.5–335.5 | 69 | 517.8 |

| AuNPs/CS/MXene | 335.5–3355 | 69 | 403.2 |

| AuNPs/graphene/CS | Not specified | Not specified | Not specified |

| Au@Carbon quantum dots–MXene | Not specified | Not specified | Not specified |

This interactive table presents the performance of various modified electrodes for the electrochemical detection of nitrite, illustrating the potential of these techniques for hyponitrite analysis.

Hyphenated Techniques for Product Identification and Quantification in Complex Reaction Mixtures

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. ijarnd.comhumanjournals.comnih.gov These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, providing both quantitative and qualitative information about the components of a sample. nih.gov For the study of hyponitrite and its reaction products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. ijarnd.comuea.ac.uk

In these techniques, the sample is first introduced into a chromatograph (either liquid or gas), where the different components are separated based on their physical and chemical properties. ijarnd.com The separated components then flow directly into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. researchgate.net This mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation patterns. uea.ac.uk

LC-MS is highly suitable for the analysis of non-volatile and thermally unstable compounds like hyponitrite salts and their potential reaction products in aqueous solutions. humanjournals.com The use of advanced interfaces like electrospray ionization (ESI) allows for the gentle ionization of molecules directly from the liquid phase. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with LC, can provide highly accurate mass measurements, facilitating the unambiguous identification of unknown compounds in complex reaction mixtures. uea.ac.uknih.gov

Tandem mass spectrometry (MS/MS) further enhances the identification capabilities by allowing for the fragmentation of selected ions, which provides detailed structural information. nih.govresearchgate.net This is particularly useful for distinguishing between isomers and for elucidating the structure of novel reaction products. nih.gov The combination of chromatographic separation with mass spectrometric detection provides the specificity and sensitivity required to track the formation and decay of hyponitrite species in complex chemical or biological matrices. humanjournals.com

Future Research Directions and Emerging Areas in Hyponitrite Chemistry

Exploration of Novel, Sustainable Synthetic Routes with Enhanced Efficiency

The practical application of sodium hyponitrite is contingent upon the availability of efficient and environmentally benign synthetic methods. Historically, the preparation of sodium hyponitrite has relied on processes such as the reduction of sodium nitrite (B80452) with sodium amalgam or the reaction of nitric oxide with elemental sodium. wikipedia.orgwikiwand.com Other established routes include the oxidation of hydroxylamine (B1172632) with sodium nitrite in an alkaline medium and the electrolysis of sodium nitrite. wikipedia.orgwikiwand.com

While these methods are effective, they often involve hazardous reagents like sodium amalgam, are energy-intensive, or offer limited control over the production of the more reactive cis-isomer versus the more common trans-isomer. wikipedia.org The future of hyponitrite synthesis lies in developing novel routes that align with the principles of green chemistry.

Research is anticipated to focus on: